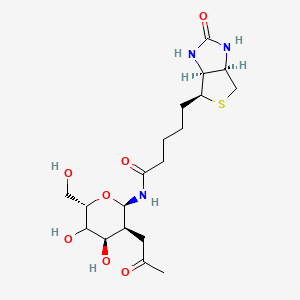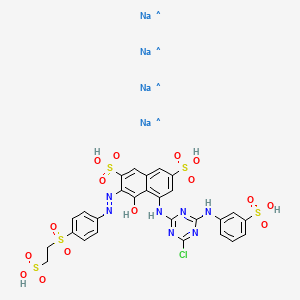
N-GlcNAc-Biotin
Vue d'ensemble
Description
N-GlcNAc-Biotin is a groundbreaking compound, primarily renowned for its multifaceted role as a labeling tool . It showcases unrivaled proficiency in elucidating the intricacies of protein-protein interactions and carbohydrate function .
Synthesis Analysis
The systematic synthesis of bisected N-glycans, which are structures related to N-GlcNAc-Biotin, has been described . A bisected N-glycan hexasaccharide was chemically assembled with two orthogonal protecting groups attached at the C2 of the branching mannose residues, followed by sequential installation of GlcNAc and LacNAc building blocks .
Molecular Structure Analysis
The bisecting N-acetylglucosamine (GlcNAc) structure, a β1,4-linked GlcNAc attached to the core β-mannose residue, represents a special type of N-glycosylated modification .
Chemical Reactions Analysis
The enzymatic modification of protein serine or threonine residues by N-acetylglucosamine, namely O-GlcNAcylation, is a ubiquitous post-translational modification that frequently occurs in the nucleus and cytoplasm .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
- Field : Industrial production and biotechnology .
- Application : GlcNAc is used in the industrial production using chitin as a substrate, by chemical, enzymatic and biotransformation methods . It has generated interest as a new functional material with high potential in various fields .
- Methods : The production involves using chitin as a substrate, by chemical, enzymatic and biotransformation methods .
- Results : The production of GlcNAc has been successful and it’s being used as a new functional material in various fields .
- Field : Biochemical Engineering .
- Application : In this study, a Pichia pastoris expression system was constructed to produce truncated N-GlcNAc-modified recombinant proteins .
- Methods : The system was constructed by introducing an ENGase isoform (Endo-T) which possesses powerful hydrolytic activities towards high-mannose type N-glycans .
- Results : The secreted IgG1-Fc region was efficiently produced with almost completely truncated N-glycans and the N-GlcNAc modification on the glycosite Asn 297 was confirmed via Mass Spectrometry .
Production and Applications of GlcNAc
Homogeneous Production of Recombinant N-GlcNAc-Protein
- Field : Food, Energy, and Pharmaceutical Industries .
- Application : Enzymes that produce GlcNAc have a wide range of promising applications in the food, energy, and pharmaceutical industries .
- Methods : These applications include synergistic degradation of chitin with endo-chitinases and using GlcNAc to produce sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics .
- Results : The production of these materials has been successful and they’re being used in various industries .
- Field : Biological Processes .
- Application : The bisecting N-acetylglucosamine (GlcNAc) structure, a β1,4-linked GlcNAc attached to the core β-mannose residue, represents a special type of N-glycosylated modification .
- Methods : This structure has been reported to be involved in various biological processes, such as cell adhesion, fertilization and fetal development, neuritogenesis, and tumor development .
- Results : The bisecting GlcNAc structure has been found to play a crucial role in these biological processes .
Production of Sialic Acid, Bioethanol, Single-Cell Proteins, and Pharmaceutical Therapeutics
Bisecting GlcNAc Structure
- Field : Proteomics .
- Application : O-GlcNAc profiling is a method used to study the post-translational modification of proteins . This involves the addition of N-acetylglucosamine to serine or threonine residues in proteins .
- Methods : This process involves the use of specific enzymes, such as peptide: N-glycosidase F (PNGase F), which removes nearly all N-linked glycans that may contain terminal GlcNAc residues .
- Results : This method has been used to study various biological processes and diseases, and it has potential applications in drug development .
- Field : Glycomics .
- Application : Glycomic approaches are used to study GlcNAcylation, a post-translational modification where GlcNAc is added to proteins .
- Methods : These approaches involve the use of various biochemical and biophysical techniques, including mass spectrometry and nuclear magnetic resonance (NMR), to study the structure and function of glycans .
- Results : These studies have provided insights into the roles of glycans in various biological processes and diseases, and they have potential applications in the development of new therapeutic strategies .
O-GlcNAc Profiling
Glycomic Approaches to Study GlcNAcylation
Safety And Hazards
Orientations Futures
O-GlcNAcylation is a posttranslational modification discovered in the 1980s, while quickly gaining attention due to its sensitivity to nutrients and stress and its potential to interfere with other protein modifications, especially phosphorylation at Ser/Thr residues . This strategy develops a simple glycoengineered yeast expression system to produce N-GlcNAc modified proteins, which could be further extended to different N-glycan structures . This system would provide a prospective platform for mass production of increasing novel glycoprotein drugs .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3S,4R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(2-oxopropyl)oxan-2-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O7S/c1-9(24)6-10-16(26)17(27)12(7-23)29-18(10)21-14(25)5-3-2-4-13-15-11(8-30-13)20-19(28)22-15/h10-13,15-18,23,26-27H,2-8H2,1H3,(H,21,25)(H2,20,22,28)/t10-,11-,12-,13-,15-,16+,17?,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUXTBPGXKXZDJ-NWGRMCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(C(C(OC1NC(=O)CCCCC2C3C(CS2)NC(=O)N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H]1[C@H](C([C@@H](O[C@H]1NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659806 | |
| Record name | (4xi)-2-Deoxy-N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-2-(2-oxopropyl)-alpha-L-ribo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-GlcNAc-Biotin | |
CAS RN |
1272755-69-7 | |
| Record name | (4xi)-2-Deoxy-N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-2-(2-oxopropyl)-alpha-L-ribo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)